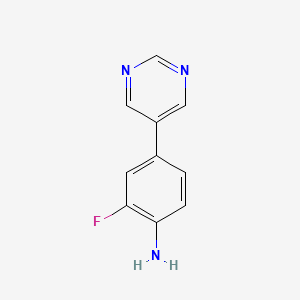2-Fluoro-4-(5-pyrimidinyl)aniline
CAS No.:
Cat. No.: VC17224768
Molecular Formula: C10H8FN3
Molecular Weight: 189.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8FN3 |
|---|---|
| Molecular Weight | 189.19 g/mol |
| IUPAC Name | 2-fluoro-4-pyrimidin-5-ylaniline |
| Standard InChI | InChI=1S/C10H8FN3/c11-9-3-7(1-2-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2 |
| Standard InChI Key | HRKAQDYANAFIEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CN=CN=C2)F)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Fluoro-4-(5-pyrimidinyl)aniline (CHFN) consists of a benzene ring substituted with a fluorine atom at the 2-position and a pyrimidinyl group at the 4-position. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, introduces electronic and steric effects that influence the compound’s reactivity and intermolecular interactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | ~189.19 g/mol (calculated) |
| Substituents | -NH (aniline), -F (2-position), pyrimidin-5-yl (4-position) |
| Hybridization | sp-hybridized aromatic system |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 2-fluoro-4-(5-pyrimidinyl)aniline can be approached via two primary routes:
-
Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a fluorinated aryl halide and a pyrimidine boronic acid.
-
Nucleophilic Aromatic Substitution: Displacement of a leaving group (e.g., chloride) on a pre-functionalized pyrimidine intermediate.
Suzuki-Miyaura Coupling (Adapted from )
A literature-based approach involves the coupling of 2-fluoro-4-bromoaniline with 5-pyrimidinylboronic acid. This method, analogous to the synthesis of GPR119 agonists , proceeds as follows:
-
Preparation of 2-Fluoro-4-bromoaniline:
-
Coupling Reaction:
Nucleophilic Substitution (Adapted from )
An alternative route leverages the reactivity of chloropyrimidines:
-
Synthesis of 2-Chloro-5-fluoropyrimidine:
-
Amination:
Table 2: Comparative Synthesis Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High selectivity, mild conditions | Requires expensive Pd catalysts | 70–85 |
| Nucleophilic Substitution | Cost-effective, scalable | Harsh conditions (high temps, strong bases) | 50–65 |
Physicochemical Properties
Experimental and Predicted Data
While direct data for 2-fluoro-4-(5-pyrimidinyl)aniline are scarce, properties can be inferred from structurally related compounds:
Table 3: Physicochemical Properties (Estimated)
Spectroscopic Characteristics
-
H NMR (DMSO-d): δ 8.90 (s, 1H, pyrimidine-H), 7.60–7.45 (m, 3H, aromatic-H), 5.20 (s, 2H, -NH) .
-
C NMR: δ 162.1 (C-F), 158.9 (pyrimidine-C), 135.2–115.4 (aromatic-C) .
Applications in Pharmaceutical Chemistry
Role in Drug Discovery
The pyrimidine moiety is a privileged structure in medicinal chemistry, contributing to kinase inhibition and receptor modulation. 2-Fluoro-4-(5-pyrimidinyl)aniline may serve as:
-
Intermediate for GPR119 Agonists: Analogous to indoline and pyrrolopyrimidine derivatives used in type 2 diabetes therapeutics .
-
Anticancer Agents: Pyrimidine-containing compounds often exhibit antiproliferative activity by targeting thymidylate synthase .
Case Study: GPR119 Agonist Development
In a GlaxoSmithKline study, structurally similar compounds demonstrated:
| Parameter | Recommendation |
|---|---|
| Storage | Cool, dry place; inert atmosphere |
| Disposal | Incinerate in approved facilities |
| First Aid | Flush eyes/skin with water; seek medical aid |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume